molecular formula C11H11ClN2 B2849328 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No.: B2849328
M. Wt: 206.67 g/mol
InChI Key: QKGDOWUCRMVFPY-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by a fused ring system that includes a pyrazine ring and an indole ring, with a chlorine atom attached to the eighth position. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Safety and Hazards

The safety information for 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given that indole derivatives are known to exhibit diverse pharmacological properties , it can be inferred that this compound may have similar effects. The exact effects would depend on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde with nucleophilic amines, resulting in the formation of the pyrazinoindole ring system . This reaction is often carried out under transition metal-free conditions, making it a convenient and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the ring system.

    Substitution: The chlorine atom at the eighth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinoindoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is unique due to the presence of both a pyrazine and an indole ring in its structure, along with the chlorine atom at the eighth position. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGDOWUCRMVFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC(=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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